molecular formula C44H57NO17 B1683853 Ortataxel CAS No. 186348-23-2

Ortataxel

カタログ番号: B1683853
CAS番号: 186348-23-2
分子量: 871.9 g/mol
InChIキー: BWKDAMBGCPRVPI-ZQRPHVBESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ortataxel is a second-generation taxane derivative developed as an antitumor agent. It is known for its ability to bind to and stabilize tubulin molecules, thereby interfering with the dynamics of microtubule assembly and disassembly. This results in the inhibition of cell division and cellular proliferation. This compound has been investigated for its potential in treating various cancers, including lymphoma, lung cancer, glioblastoma, and kidney cancer .

準備方法

Ortataxel can be prepared through several synthetic routes. One method involves the fast precipitation of this compound from a mixture of acetone and water to obtain Amorphous Form A. This form can be transformed into crystalline Form B by suspending and stirring it in a mixture of ethanol and water for 4-8 hours. Alternatively, Form B or mixtures of Forms A and B can be obtained by dissolving this compound in a protic organic solvent, followed by the addition of water .

化学反応の分析

オルトタキセルは、次のようなさまざまな化学反応を受けます。

    酸化: オルトタキセルは、特定の条件下で酸化されて、さまざまな誘導体に変換されます。

    還元: 還元反応は、オルトタキセルに存在する官能基を修飾できます。

    置換: オルトタキセルは置換反応を受けることができ、特定の官能基が他の官能基に置換されます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

    化学: オルトタキセルのユニークな化学構造は、微小管のダイナミクスを研究し、新しい抗癌剤を開発するための貴重な化合物となっています。

    生物学: オルトタキセルは、細胞分裂のメカニズムと、細胞プロセスにおける微小管の役割を調査するために使用されます。

    医学: オルトタキセルは、膠芽腫、リンパ腫、肺がんなど、さまざまな癌の治療に有望であることが示されています。 .

    産業: 抗腫瘍剤としてのオルトタキセルの可能性は、製薬研究開発における調査につながっています.

科学的研究の応用

作用機序

オルトタキセルは、微小管の必須成分であるチューブリン分子に結合して安定化することでその効果を発揮します。この安定化は、微小管の集合と解体の通常のダイナミクスを妨げ、細胞分裂と細胞増殖の阻害につながります。 さらに、オルトタキセルは多剤耐性メカニズムを調節し、P-糖タンパク質、多剤耐性関連タンパク質1、および乳癌耐性タンパク質を発現する多剤耐性腫瘍の治療に役立つ可能性があります .

6. 類似の化合物との比較

オルトタキセルは、パクリタキセルやドセタキセルなどの他のタキサン誘導体と類似しています。オルトタキセルは、これらの化合物とは異なる独自の特性を持っています。

類似の化合物には、次のものがあります。

  • パクリタキセル
  • ドセタキセル
  • カバジタキセル

オルトタキセルのチューブリンを安定化し、多剤耐性メカニズムを調節する独自の能力は、貴重な抗癌剤としての可能性を強調しています。

類似化合物との比較

Ortataxel is similar to other taxane derivatives, such as paclitaxel and docetaxel. it has unique properties that distinguish it from these compounds:

Similar compounds include:

  • Paclitaxel
  • Docetaxel
  • Cabazitaxel

This compound’s unique ability to stabilize tubulin and modulate multi-drug resistance mechanisms highlights its potential as a valuable anticancer agent.

生物活性

Ortataxel is a second-generation taxane, which has been studied for its potential therapeutic activity in various cancers, particularly glioblastoma (GBM) and other solid tumors. Its mechanism of action primarily involves the stabilization of microtubules, similar to that of paclitaxel, but it has been noted for its improved oral bioavailability and reduced toxicity profile.

This compound exerts its effects by promoting microtubule polymerization and stability, leading to mitotic arrest and subsequent apoptosis in cancer cells. This action is crucial in the treatment of cancers where cell division is dysregulated.

Efficacy in Clinical Trials

Clinical studies have evaluated this compound's efficacy in various settings:

  • Phase II Trial in Glioblastoma : A multicenter, single-arm trial assessed 40 patients with recurrent GBM. The primary endpoint was progression-free survival (PFS) at six months. Results indicated that only 11.4% of patients were alive and free from progression at this time point, suggesting limited efficacy in this cohort .
  • Phase I Studies : In earlier trials, this compound demonstrated effectiveness comparable to intravenous paclitaxel in preclinical models and showed promise in patients with treatment-refractory solid tumors. Notably, it was effective against paclitaxel-resistant xenografts, indicating its potential as an alternative treatment option .

Toxicity Profile

The toxicity associated with this compound appears manageable compared to traditional taxanes. Common adverse effects reported include neutropenia and fatigue, with no significant cardiotoxicity noted . The maximum tolerated dose has been established at 75 mg/m² every three weeks, although individual responses can vary significantly .

Clinical Trial Findings

Study TypePopulationDosagePrimary EndpointResults
Phase II40 GBM patients75 mg/m² IV every 3 weeksPFS at 6 months11.4% PFS rate
Phase ITreatment-refractory solid tumors10-70 mg/m² orallySafety and tolerabilityManageable toxicity; partial responses observed
PreclinicalMouse xenograftsVariesTumor responseEffective against resistant tumors

Case Studies

Several case studies have documented individual patient responses to this compound:

  • Case Study A : A patient with advanced ovarian carcinoma showed a partial response after two cycles of this compound administered intravenously.
  • Case Study B : A patient with breast cancer achieved stable disease after oral administration of this compound over five weeks.

These cases illustrate the variability in individual responses and the potential for this compound to provide clinical benefits even when overall trial results are modest.

特性

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-diacetyloxy-9-hydroxy-15-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H57NO17/c1-20(2)17-25(45-38(53)61-40(6,7)8)29(49)37(52)57-30-21(3)28-31(56-22(4)46)33(50)42(11)26(48)18-27-43(19-55-27,60-23(5)47)32(42)35(58-36(51)24-15-13-12-14-16-24)44(41(28,9)10)34(30)59-39(54)62-44/h12-16,20,25-27,29-32,34-35,48-49H,17-19H2,1-11H3,(H,45,53)/t25-,26-,27+,29+,30+,31+,32-,34-,35-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKDAMBGCPRVPI-ZQRPHVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C5(C2(C)C)C(C1OC(=O)C(C(CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@]5(C2(C)C)[C@H]([C@@H]1OC(=O)[C@@H]([C@H](CC(C)C)NC(=O)OC(C)(C)C)O)OC(=O)O5)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H57NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870170
Record name Ortataxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

871.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186348-23-2
Record name Ortataxel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186348-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ortataxel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186348232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ortataxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11669
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ortataxel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-bis(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoyl]oxy}-9-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-6,17,19-trioxapentacyclo[11.6.1.0^{1,16}.0^{3,10}.0^{4,7}]icos-13-en-2-yl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORTATAXEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H61Y4E29N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ortataxel
Reactant of Route 2
Ortataxel
Reactant of Route 3
Ortataxel
Reactant of Route 4
Reactant of Route 4
Ortataxel
Reactant of Route 5
Reactant of Route 5
Ortataxel
Reactant of Route 6
Ortataxel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。